molecular formula C17H18N2O2S B5537774 methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate

methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate

Cat. No. B5537774
M. Wt: 314.4 g/mol
InChI Key: UFNDIDOQBVAAOI-UHFFFAOYSA-N
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Description

Methyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as MPA for short. MPA is a member of the benzoate ester family and has the molecular formula C_20H_21N_3O_2S.

Scientific Research Applications

Chemical Synthesis and Material Science

Synthesis of Heterocyclic Compounds

Methyl and phenylmethyl derivatives are employed in the synthesis of heterocyclic systems. For example, compounds have been prepared from acetoacetic esters, serving as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other structures, showcasing the chemical's utility in synthesizing complex heterocycles (Selič, Grdadolnik, & Stanovnik, 1997).

Liquid Crystal Research

Research into liquid crystalline behaviors of Schiff bases bearing ester linkage as a central core has led to the synthesis of compounds displaying nematic and smectic mesophases. These findings are crucial for the development of advanced materials for electronic displays and other applications, highlighting the importance of ester-functionalized compounds in material science (Al-Obaidy, Tomi, & Abdulqader, 2021).

Pharmacology and Medicinal Chemistry

Anticonvulsant Activity

Analogues related to 4-amino-N-(1-phenylethyl)benzamide have been explored for their anticonvulsant properties. Modifications to the amino group and the phenylethyl component of the molecule can significantly impact anticonvulsant potency, illustrating the compound's potential for the development of new anticonvulsant drugs (Clark & Davenport, 1987).

Antimicrobial Activity

Derivatives synthesized for antimicrobial activity studies, such as those involving methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates, demonstrate significant in vitro antimicrobial and antifungal activities. These studies contribute to the discovery of new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

properties

IUPAC Name

methyl 4-(2-phenylethylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-21-16(20)14-7-9-15(10-8-14)19-17(22)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNDIDOQBVAAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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